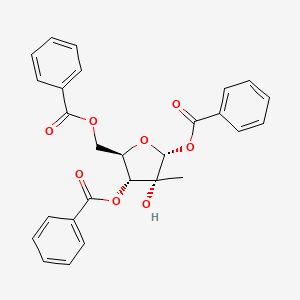

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related ribofuranoside derivatives involves multiple steps, including protection of hydroxyl groups, selective functionalization, and coupling with nucleobases or other targets. Efficient access to methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides as synthons for constructing 2'-C-branched ribonucleosides has been demonstrated, highlighting methodologies relevant to the synthesis of our compound of interest (Li, Lu, & Piccirilli, 2007). Furthermore, novel synthesis approaches for related derivatives have been developed, offering pathways that might be applicable to the synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (Recondo & Rinderknecht, 1959).

科学研究应用

-

Furanoid Glycal Synthesis

- Field : Organic Chemistry

- Application : It’s used as a starting material for the synthesis of furanoid glycal derivatives .

- Method : The compound is used to prepare 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide, which is then used to synthesize 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol, a furanose structure .

- Results : This method led to the successful synthesis of the first glycal derivative with a furanose structure .

-

Synthesis of Triazepine Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives .

- Method : Various strategies and procedures developed over the past two decades, including cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .

- Results : These derivatives have shown significant biological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .

-

Nucleoside Synthesis

-

Synthesis of 1-Acyl-3-Substituted Thioureas

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 1-acyl-3-substituted thioureas .

- Method : The compound undergoes nucleophilic addition to form an intermediate, which then undergoes heterocyclization to yield the final product .

- Results : These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

-

Synthesis of C3-Symmetric Polymeric Materials

- Field : Polymer Chemistry

- Application : The compound is used in the synthesis of C3-symmetric polymeric materials containing benzene and triazine cores .

- Method : Various polymerization processes are used, including the trimerization of alkynes or aromatic nitriles, polycondensation of monomers with specific functional groups, and cross-coupling building blocks with benzene or triazine cores .

- Results : These materials have outstanding potential in various applications, particularly in biomedical applications .

-

Molecular Packing Studies

- Field : Crystallography

- Application : The compound is used in studies of molecular packing .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study provided insights into the interactions within the crystal structure of the compound .

安全和危害

When handling “2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNAMPENZJSE-IKAXQFJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Aminoethyl] Pomalidomide TFA Salt](/img/no-structure.png)

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)